molecular formula C23H37NO4S B15036732 Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Ethyl 1-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B15036732
M. Wt: 423.6 g/mol
InChI Key: YXLWBJVPUCULQY-UHFFFAOYSA-N
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Description

ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzenesulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE: shares similarities with other sulfonyl piperidine derivatives.

    Other Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and sulfonyl piperidines.

Uniqueness

The uniqueness of ETHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H37NO4S

Molecular Weight

423.6 g/mol

IUPAC Name

ethyl 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C23H37NO4S/c1-8-28-23(25)18-9-11-24(12-10-18)29(26,27)22-20(16(4)5)13-19(15(2)3)14-21(22)17(6)7/h13-18H,8-12H2,1-7H3

InChI Key

YXLWBJVPUCULQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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